1H-Indole-5-sulfonamide, N-(3-ethoxypropyl)-2,3-dihydro-
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Overview
Description
1H-Indole-5-sulfonamide, N-(3-ethoxypropyl)-2,3-dihydro- is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a sulfonamide group attached to the indole ring, along with an ethoxypropyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-5-sulfonamide, N-(3-ethoxypropyl)-2,3-dihydro- typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base.
Attachment of the Ethoxypropyl Group: The ethoxypropyl group can be attached through nucleophilic substitution reactions, where the indole derivative reacts with an appropriate alkyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization.
Chemical Reactions Analysis
Types of Reactions
1H-Indole-5-sulfonamide, N-(3-ethoxypropyl)-2,3-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfonamide groups.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Indole-5-sulfonamide, N-(3-ethoxypropyl)-2,3-dihydro- would depend on its specific biological target. Generally, sulfonamide compounds can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The ethoxypropyl group may influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-5-sulfonamide: Lacks the ethoxypropyl group but shares the sulfonamide functionality.
N-(3-ethoxypropyl)-2,3-dihydro-1H-indole: Lacks the sulfonamide group but has the ethoxypropyl substituent.
Other Indole Derivatives: Compounds like tryptophan, serotonin, and melatonin, which have different substituents on the indole ring.
Uniqueness
1H-Indole-5-sulfonamide, N-(3-ethoxypropyl)-2,3-dihydro- is unique due to the combination of the sulfonamide group and the ethoxypropyl substituent, which may confer distinct chemical and biological properties compared to other indole derivatives.
Properties
CAS No. |
1152601-78-9 |
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Molecular Formula |
C13H20N2O3S |
Molecular Weight |
284.38 g/mol |
IUPAC Name |
N-(3-ethoxypropyl)-2,3-dihydro-1H-indole-5-sulfonamide |
InChI |
InChI=1S/C13H20N2O3S/c1-2-18-9-3-7-15-19(16,17)12-4-5-13-11(10-12)6-8-14-13/h4-5,10,14-15H,2-3,6-9H2,1H3 |
InChI Key |
JAWCBPPBWOYCDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=CC2=C(C=C1)NCC2 |
Origin of Product |
United States |
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